molecular formula C21H12BrN3O2 B6102620 (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B6102620
M. Wt: 418.2 g/mol
InChI Key: BIKOSSQRYDMEEH-SDNWHVSQSA-N
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Description

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12BrN3O2 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is 417.01129 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research in the field of furan and quinazolinyl compounds, closely related to 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile, focuses on their synthesis and structural configurations. Studies have been conducted on the synthesis of various derivatives of furan and quinazolinyl compounds, exploring their chemical properties and the processes involved in their formation. These studies contribute to understanding the broader class of chemicals to which 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile belongs (Hirao & Kato, 1972), (Kato, Kuboyama, & Hirao, 1972).

Antibacterial and Antifungal Activities

Several derivatives of furan compounds have been found to exhibit strong antibacterial activities, especially against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents. Research in this area may provide insights into how 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile could be utilized in antimicrobial treatments (Hirao, Kato, & Hirota, 1971), (Terzioğlu Klip et al., 2010).

Anticancer Properties

Research has also been conducted on the anticancer properties of furan and thiazole derivatives, indicating the potential use of similar compounds in cancer therapy. These studies reveal the sensitivity of certain cancer cell lines to these compounds, suggesting a possible avenue for the development of new cancer treatments (Matiichuk et al., 2022).

Electrochemical Applications

Investigations into the electrochemical properties of quinazolinyl derivatives have shown promising results in the selective determination of biochemical compounds. Such research could be extended to explore the electrochemical applications of 3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in biosensing and analytical chemistry (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).

Properties

IUPAC Name

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKOSSQRYDMEEH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Reactant of Route 2
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Reactant of Route 4
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Reactant of Route 5
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.